Human MAO-B Inhibition: 4'-Chlorochalcone vs. 4-Dimethylaminochalcone and 4-Nitrochalcone
4-Chlorochalcone (an equivalent nomenclature for the target compound) demonstrates potent and selective inhibition of human monoamine oxidase-B (hMAO-B). In a head-to-head comparison against key chalcone analogs, 4-chlorochalcone exhibited an IC50 value of 0.082 μM [1]. This was 2.6-fold less potent than the lead compound 4-dimethylaminochalcone (IC50 = 0.029 μM) but 1.2-fold more potent than 4-nitrochalcone (IC50 = 0.066 μM) in the same assay [1]. This establishes a clear rank order of potency within this congeneric series, directly attributable to the electronic nature of the para-substituent.
| Evidence Dimension | Inhibitory potency against recombinant human MAO-B |
|---|---|
| Target Compound Data | IC50 = 0.082 μM |
| Comparator Or Baseline | 4-Dimethylaminochalcone: IC50 = 0.029 μM; 4-Nitrochalcone: IC50 = 0.066 μM |
| Quantified Difference | 2.6-fold less potent than 4-dimethylaminochalcone; 1.2-fold more potent than 4-nitrochalcone |
| Conditions | In vitro enzymatic assay using recombinant human MAO-B with kynuramine as substrate; fluorescence spectrophotometry |
Why This Matters
This data allows for rational selection of 4'-chlorochalcone as a reference compound for SAR studies exploring the effect of substituent electronegativity on hMAO-B inhibition, providing a precise, quantifiable benchmark.
- [1] Oh, J.M., et al. Potent and selective inhibition of human monoamine oxidase-B by 4-dimethylaminochalcone and selected chalcone derivatives. International Journal of Biological Macromolecules, 2019, 137, 426-432. DOI: 10.1016/j.ijbiomac.2019.06.215. View Source
